molecular formula C22H16N4O5 B15152123 2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15152123
M. Wt: 416.4 g/mol
InChI Key: UZPMKMWHNYIRKD-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a biphenyl group, an indole moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis or other established methods.

    Coupling Reaction: The biphenyl ether and the indole derivative are then coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro group or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1,1’-BIPHENYL]-4-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
  • **2-{[1,1’-BIPHENYL]-4-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]PROPANOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N’-[(3E)-5-NITRO-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-phenylphenoxy)acetamide

InChI

InChI=1S/C22H16N4O5/c27-20(13-31-19-9-5-4-8-16(19)14-6-2-1-3-7-14)24-25-21-17-12-15(26(29)30)10-11-18(17)23-22(21)28/h1-12,23,28H,13H2

InChI Key

UZPMKMWHNYIRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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